Cyclobutyl(cyclopropyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

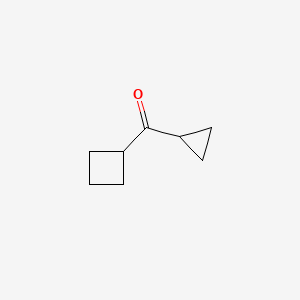

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl(cyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8(7-4-5-7)6-2-1-3-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJDDPBUCXPYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclobutyl(cyclopropyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to cyclobutyl(cyclopropyl)methanone, a valuable building block in organic synthesis. The synthesis involves a Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarbonyl chloride. This document outlines the necessary starting materials, detailed experimental protocols, and relevant quantitative data to facilitate the successful synthesis of the target compound.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process, which is outlined below. The overall strategy relies on the formation of a highly reactive organometallic (Grignard) reagent and its subsequent acylation.

The central synthetic pathway involves:

-

Preparation of Precursors: This involves the synthesis of the two key reactants:

-

Cyclopropylmagnesium Bromide: Prepared from the reaction of cyclopropyl bromide with magnesium metal.

-

Cyclobutanecarbonyl Chloride: Synthesized from the corresponding cyclobutanecarboxylic acid using a chlorinating agent.

-

-

Grignard Reaction: The core carbon-carbon bond-forming step where cyclopropylmagnesium bromide reacts with cyclobutanecarbonyl chloride to yield the final product, this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of Cyclopropylmagnesium Bromide (Grignard Reagent)

This protocol is adapted from established procedures for the formation of Grignard reagents.[1][2]

Materials:

-

Magnesium turnings

-

Cyclopropyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small portion of a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining solution of cyclopropyl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.

-

The resulting grey-to-brown solution of cyclopropylmagnesium bromide is then cooled to room temperature and used directly in the next step.

Synthesis of Cyclobutanecarbonyl Chloride

This procedure is based on standard methods for converting carboxylic acids to acyl chlorides.[3]

Materials:

-

Cyclobutanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), dissolve cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure.

-

The resulting crude cyclobutanecarbonyl chloride can be purified by distillation to yield a colorless liquid.

Synthesis of this compound

This final step involves the Grignard reaction between the two prepared precursors.

Materials:

-

Cyclopropylmagnesium bromide solution in THF (from step 2.1)

-

Cyclobutanecarbonyl chloride (from step 2.2)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask under a nitrogen atmosphere, place a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the previously prepared cyclopropylmagnesium bromide solution (1.0-1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopropyl bromide | C₃H₅Br | 120.98 | 68-70 | 1.51 |

| Magnesium | Mg | 24.31 | - | 1.74 |

| Cyclobutanecarboxylic acid | C₅H₈O₂ | 100.12 | 195 | 1.07 |

| Thionyl chloride | SOCl₂ | 118.97 | 79 | 1.64 |

| Cyclobutanecarbonyl chloride | C₅H₇ClO | 118.56 | 143-145 | 1.14 |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molar Mass ( g/mol ) | 124.18 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not explicitly found, estimated to be in the range of 170-190 °C at atmospheric pressure |

| Predicted Spectroscopic Data | |

| Infrared (IR) ν_max (cm⁻¹) | ~1700 (C=O stretch)[3] |

| ¹H-NMR (CDCl₃, ppm) | ~3.0 - 3.5 (m, 1H, Cyclobutyl-CH), ~2.5 - 3.0 (m, 2H, Cyclobutyl-CH₂ α to C=O), ~2.0 - 2.5 (m, 1H, Cyclopropyl-CH), ~1.8 - 2.2 (m, 2H, Cyclobutyl-CH₂ β to C=O), ~0.8 - 1.2 (m, 4H, Cyclopropyl-CH₂)[3] |

| ¹³C-NMR (CDCl₃, ppm) | Predicted shifts: ~210 (C=O), ~45 (Cyclobutyl-CH), ~25 (Cyclobutyl-CH₂), ~20 (Cyclopropyl-CH), ~10 (Cyclopropyl-CH₂) |

| Mass Spectrometry (m/z) | [M]⁺ = 124.0888 (calculated for C₈H₁₂O) |

Table 3: Reaction Parameters and Expected Outcomes

| Reaction Step | Key Parameters | Expected Yield | Purity |

| Grignard Reagent Formation | Anhydrous conditions, initiation with iodine | > 90% (titrated) | - |

| Acyl Chloride Synthesis | Reflux with excess thionyl chloride | 85-95% | > 98% (after distillation) |

| Final Grignard Reaction | Low temperature (-78 °C), slow addition | 70-85% (estimated based on analogous reactions) | > 95% (after purification) |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis.

Caption: Synthetic workflow for this compound.

Caption: Detailed experimental workflow.

References

cyclobutyl(cyclopropyl)methanone chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of cyclobutyl(cyclopropyl)methanone. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines known properties with predicted data and information from closely related analogs to offer a thorough profile for research and development purposes.

Chemical and Physical Properties

This compound is a ketone featuring two strained cycloalkane rings, a cyclobutyl and a cyclopropyl group, attached to the carbonyl carbon. This unique structure imparts significant ring strain, influencing its reactivity.[1] The physical and chemical properties are summarized in the tables below. It is important to note that where experimental data is unavailable, predicted values are provided.

General Properties

| Property | Value | Source |

| CAS Number | 14114-01-3 | [2] |

| Molecular Formula | C₈H₁₂O | [2] |

| Molecular Weight | 124.18 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | C1CC(C1)C(=O)C2CC2 | [2] |

| Physical Form | Liquid (Predicted) | [2] |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 183.2 ± 25.0 °C | |

| Density | 0.945 ± 0.06 g/cm³ | |

| pKa | -7.21 ± 0.20 |

Note: These values are computationally predicted and have not been experimentally verified.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound. The following tables outline the expected spectroscopic signatures based on the known effects of the functional groups and strained rings.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclobutyl-CH | 3.0 - 3.5 | Multiplet |

| Cyclobutyl-CH₂ (α to C=O) | 2.5 - 3.0 | Multiplet |

| Cyclobutyl-CH₂ (β to C=O) | 1.8 - 2.2 | Multiplet |

| Cyclopropyl-CH | 2.0 - 2.5 | Multiplet |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | Multiplet |

Note: The complex splitting patterns arise from the coupling of protons within the two cyclic systems.[1]

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~210 |

| Cyclobutyl-CH | ~45 |

| Cyclobutyl-CH₂ (α to C=O) | ~25 |

| Cyclobutyl-CH₂ (β to C=O) | ~18 |

| Cyclopropyl-CH | ~20 |

| Cyclopropyl-CH₂ | ~10 |

Note: The carbonyl carbon is significantly deshielded, while the cyclopropyl carbons appear at unusually high fields due to the ring strain.[1]

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | ~1700 |

| C-H Stretch (aliphatic) | 2800 - 3000 |

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by the presence of the carbonyl group and the strained cyclopropyl and cyclobutyl rings. The cyclopropyl group, in particular, is susceptible to ring-opening reactions, especially when activated by the adjacent ketone. Photochemical reactions, such as the Norrish Type I cleavage, are characteristic of cyclopropyl ketones and can lead to the formation of diradical intermediates and subsequent rearrangements. The cyclobutyl ring can undergo ring-expansion reactions, providing synthetic routes to larger cyclic systems.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a cyclopropyl-containing Grignard reagent with cyclobutanecarbonyl chloride, or a similar coupling reaction. A detailed experimental protocol for a related synthesis is provided below.

This protocol describes a general method for the synthesis of a ketone from an acid chloride and a Grignard reagent, which can be adapted for the synthesis of this compound.

Materials:

-

Cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Magnesium turnings

-

Cyclobutyl bromide

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

6 M HCl

Procedure:

-

Preparation of Cyclopropanecarbonyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, add cyclopropanecarboxylic acid.

-

Slowly add an excess of thionyl chloride.

-

Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.

-

Distill the mixture to obtain pure cyclopropanecarbonyl chloride.

-

-

Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent):

-

In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

-

The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

-

Reaction of Grignard Reagent with Acid Chloride:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice and acidify with 6 M HCl.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to yield this compound.

-

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Safety and Handling

This compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[2]

-

GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Research Applications

The unique structural features of this compound make it an interesting building block for organic synthesis and medicinal chemistry. The presence of two different strained rings offers opportunities for selective chemical transformations. Its rigid framework could be explored for the development of novel ligands for biological targets. Further research is needed to fully characterize its reactivity and explore its potential applications.

References

An In-depth Technical Guide to Cyclobutyl(cyclopropyl)methanone (CAS Number: 14114-01-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available technical information for CAS number 14114-01-3, also known as cyclobutyl(cyclopropyl)methanone. It is important to note that while this compound is commercially available, dedicated research on its specific properties and biological activity is limited in publicly accessible literature. Consequently, a significant portion of the data presented, particularly spectroscopic and some physicochemical properties, is based on computational predictions and established principles of organic chemistry. All predicted data should be verified through experimental analysis.

Core Chemical Properties

This compound is a ketone featuring two strained cycloalkane rings, a cyclobutane and a cyclopropane, attached to a carbonyl group. This unique structural arrangement suggests interesting chemical reactivity and potential as a versatile building block in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Experimental values are provided where available; however, many are predicted and should be treated as estimates.

| Property | Value | Source |

| CAS Number | 14114-01-3 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₁₂O | Sigma-Aldrich[1] |

| Molecular Weight | 124.18 g/mol | Sigma-Aldrich[1] |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| Physical Form | Liquid | Sigma-Aldrich[1] |

| Purity | Typically ≥95% (commercial) | Sigma-Aldrich[1] |

| Storage Temperature | 4 °C | Sigma-Aldrich[1] |

| InChI Key | FZJDDPBUCXPYOK-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely available. The following tables outline the predicted spectroscopic features based on computational modeling and known values for similar structures.

1.2.1. ¹H-NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.0 - 3.5 | Multiplet | Cyclobutyl-CH |

| 2.5 - 3.0 | Multiplet | Cyclobutyl-CH₂ (α to C=O) |

| 1.8 - 2.2 | Multiplet | Cyclobutyl-CH₂ (β to C=O) |

| 2.0 - 2.5 | Multiplet | Cyclopropyl-CH |

| 0.8 - 1.2 | Multiplet | Cyclopropyl-CH₂ |

1.2.2. ¹³C-NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| 200 - 215 | Carbonyl Carbon (C=O) |

| (aliphatic region) | Cyclobutyl and Cyclopropyl Carbons |

1.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration |

| ~1700 | C=O (Ketone) Stretch |

| 2800 - 3000 | C-H (sp³) Stretch |

1.2.4. Mass Spectrometry (Predicted Fragmentation)

| m/z | Proposed Fragment |

| 124 | [M]⁺ (Molecular Ion) |

| 95 | [M - C₂H₅]⁺ |

| 83 | [M - C₃H₅]⁺ |

| 69 | [C₄H₅O]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be proposed based on general organic chemistry principles.

Proposed Synthesis Workflow

A common method for the synthesis of ketones is the oxidation of a corresponding secondary alcohol. This suggests a two-step synthesis starting from commercially available cyclobutanecarboxaldehyde and a cyclopropyl Grignard reagent.

Caption: Proposed two-step synthesis of this compound.

Potential Reactivity and Synthetic Utility

The presence of two strained rings and a ketone functionality makes this compound a potentially valuable intermediate in organic synthesis. The reactivity is likely to be centered around the carbonyl group and the highly strained cyclopropane ring.

Caption: Potential reaction pathways for this compound.

Biological Activity Profile

There is a notable lack of published research on the biological activity of this compound. Some sources suggest a potential interaction with cytochrome P450 enzymes, a common feature for small, lipophilic molecules. However, without experimental data, this remains speculative.

The structural motifs of cyclopropane and cyclobutane are present in various biologically active compounds. For instance, some cyclopropane-containing molecules exhibit enzyme inhibition or antimicrobial properties. The cyclobutane ring has been explored as a phenyl isostere in drug design to improve pharmacokinetic properties.

Given the absence of specific data, any investigation into the biological effects of this compound would be exploratory. A hypothetical workflow for initial biological screening is presented below.

Caption: A hypothetical workflow for the initial biological screening.

Experimental Protocols

As previously stated, specific experimental protocols for the synthesis and analysis of this compound are not well-documented in the literature. Researchers should adapt general procedures for analogous chemical transformations.

General Protocol for the Synthesis via Oxidation of Cyclobutyl(cyclopropyl)methanol

Materials:

-

Cyclobutyl(cyclopropyl)methanol

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure (using PCC):

-

Dissolve cyclobutyl(cyclopropyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC in one portion to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Directions

This compound (CAS 14114-01-3) is a chemical entity with interesting structural features that suggest potential for broader application in synthetic and medicinal chemistry. The current body of knowledge is largely limited to its commercial availability and predicted properties. There is a clear need for foundational research to experimentally determine its physicochemical properties, spectroscopic data, and to explore its reactivity and biological profile. Such studies would unlock the potential of this molecule as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Spectroscopic Profile of Cyclobutyl(cyclopropyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for cyclobutyl(cyclopropyl)methanone (C₈H₁₂O, MW: 124.18 g/mol ). Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from computational models and spectral databases of similar compounds. It serves as a valuable resource for the identification and characterization of this molecule in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound [1]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Cyclobutyl-CH | 3.0 - 3.5 | Multiplet |

| Cyclobutyl-CH₂ (α to C=O) | 2.5 - 3.0 | Multiplet |

| Cyclopropyl-CH | 2.0 - 2.5 | Multiplet |

| Cyclobutyl-CH₂ (β to C=O) | 1.8 - 2.2 | Multiplet |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | Multiplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound [1]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~210 |

| Cyclobutyl-CH | ~45 |

| Cyclobutyl-CH₂ (α to C=O) | ~25 |

| Cyclopropyl-CH | ~20 |

| Cyclobutyl-CH₂ (β to C=O) | ~18 |

| Cyclopropyl-CH₂ | ~10 |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound [1]

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1700 |

| C-H (Cycloalkane) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [1]

| m/z | Ion |

| 124 | [M]⁺ (Molecular Ion) |

| 95 | [M - C₂H₅]⁺ or [M - C₂H₄-H]⁺ |

| 83 | [M - C₃H₅]⁺ |

| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

Sample Preparation (Thin Film):

-

If the sample is a non-volatile liquid, place a drop between two KBr or NaCl plates and gently press them together to form a thin film.

-

If the sample is a solid, dissolve it in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, diethyl ether). A typical concentration is around 1 mg/mL.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column. The GC oven temperature program should be optimized to ensure good separation.

-

The separated components elute from the GC column and enter the mass spectrometer ion source.

Mass Spectrum Acquisition (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

A detector records the abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to deduce the structure of the molecule by identifying stable carbocations and neutral losses.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure of Cyclobutyl(cyclopropyl)methanone

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and structural visualization.

Chemical and Physical Properties

This compound is a ketone featuring two distinct cycloalkane moieties, a cyclobutyl and a cyclopropyl group, attached to the carbonyl carbon. This combination of strained ring systems imparts unique chemical and physical properties to the molecule.

| Property | Value | Reference(s) |

| CAS Number | 14114-01-3 | [1][2] |

| Molecular Formula | C₈H₁₂O | [1][2] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| InChI Key | FZJDDPBUCXPYOK-UHFFFAOYSA-N | |

| SMILES | C1CC(C1)C(=O)C2CC2 | [2] |

Structural and Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The presence of the strained cyclopropyl and cyclobutyl rings, along with the carbonyl group, results in characteristic spectral features.

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the upfield region, characteristic of the cycloalkyl protons. The protons on the cyclopropane ring are notably shielded due to the ring's unique electronic structure and are expected to appear at higher fields (lower ppm values) compared to the cyclobutyl protons.[1]

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Cyclobutyl-CH (methine) | 3.0 - 3.5 | Multiplet |

| Cyclobutyl-CH₂ (α to C=O) | 2.5 - 3.0 | Multiplet |

| Cyclobutyl-CH₂ (β to C=O) | 1.8 - 2.2 | Multiplet |

| Cyclopropyl-CH (methine) | 2.0 - 2.5 | Multiplet |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | Multiplet |

| Note: These are predicted values based on general principles of NMR spectroscopy.[1] |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbonyl carbon is expected to have the most downfield chemical shift.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | > 200 |

| Cyclobutyl-CH (methine) | 45 - 55 |

| Cyclobutyl-CH₂ (α to C=O) | 30 - 40 |

| Cyclobutyl-CH₂ (β to C=O) | 15 - 25 |

| Cyclopropyl-CH (methine) | 15 - 25 |

| Cyclopropyl-CH₂ | 5 - 15 |

| Note: These are predicted values. |

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption from the carbonyl (C=O) group.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carbonyl (C=O) Stretch | ~1700 |

| C-H Stretch (Cycloalkyl) | 2800-3000 |

| Note: Predicted values based on typical ketone and cycloalkane absorptions.[1] |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak is expected at an m/z of 124.[1] The primary fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group.

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 124 | [C₈H₁₂O]⁺• (Molecular Ion) | - |

| 95 | [C₇H₁₁O]⁺ | •CH₃ (from cyclobutyl ring) |

| 83 | [C₅H₇O]⁺ | •C₂H₅ (from cyclobutyl ring) |

| 69 | [C₄H₅O]⁺ | •C₄H₇ (cyclobutyl radical) |

| 55 | [C₃H₃O]⁺ | •C₅H₉ |

| 41 | [C₃H₅]⁺ | C₅H₇O• |

| Note: This represents a plausible fragmentation pattern.[1] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: For a neat liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal is taken first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Molecular Structure and Ring Strain

The molecular structure is characterized by the strained cyclopropyl and cyclobutyl rings. The cyclopropane ring has significant angle strain with C-C-C bond angles of approximately 60°, a large deviation from the ideal 109.5° for sp³ hybridized carbon.[3] The cyclobutane ring is also strained, though less so than cyclopropane, and it adopts a puckered conformation to reduce torsional strain. The strain energy for a cyclopropane ring is about 27.6 kcal/mol, and for a cyclobutane ring, it is about 26.3 kcal/mol.

| Structural Feature | Approximate Value |

| Cyclopropane C-C-C Bond Angle | ~60° |

| Cyclobutane C-C-C Bond Angle | ~88° (puckered) |

| Cyclopropane C-C Bond Length | ~1.510 Å |

| Cyclobutane C-C Bond Length | ~1.556 Å |

| Cyclopropane Ring Strain Energy | ~27.6 kcal/mol |

| Cyclobutane Ring Strain Energy | ~26.3 kcal/mol |

These strained rings are of interest in medicinal chemistry as they can impart conformational rigidity and influence metabolic stability.[1]

Visualizations

Caption: Generalized synthetic workflow for this compound.

Caption: Predicted fragmentation pathways in EI-MS.

Caption: Relationship between molecular structure and key spectroscopic signals.

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Cyclobutyl(cyclopropyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyl(cyclopropyl)methanone is a unique bifunctional ketone possessing two strained carbocyclic rings, a cyclobutyl and a cyclopropyl group, directly attached to the carbonyl carbon. This structural arrangement results in a compound with significant inherent ring strain, making it a versatile intermediate for a variety of chemical transformations. The high ring strain energies of both the cyclopropane (~27.6 kcal/mol) and cyclobutane (~26.3 kcal/mol) moieties render the molecule susceptible to a range of ring-opening reactions, photochemical rearrangements, and thermal isomerizations.[1] This guide provides a comprehensive overview of the predicted reactivity and reaction mechanisms of this compound, drawing upon established principles from the chemistry of cyclopropyl and cyclobutyl ketones. Due to the limited specific research on this compound, this document extrapolates from analogous systems to provide a predictive yet thorough analysis for researchers in organic synthesis and drug development.

Introduction: The Influence of Ring Strain on Reactivity

The chemical behavior of this compound is dominated by the presence of its two strained rings. The cyclopropyl group, with its 60° C-C-C bond angles, and the puckered cyclobutyl ring, with bond angles of approximately 88°, deviate significantly from the ideal 109.5° sp³ bond angle. This deviation leads to high ring strain, which is a key driving force for many of the reactions this molecule undergoes. The carbonyl group plays a crucial role in activating the adjacent cyclopropyl ring, making it susceptible to cleavage.

Table 1: Comparison of Ring Strain and Physical Properties

| Property | Cyclopropane | Cyclobutane |

| Ring Strain Energy (kcal/mol) | ~27.6 | ~26.3 |

| C-C-C Bond Angle | ~60° | ~88° (puckered) |

Key Reaction Mechanisms

The reactivity of this compound can be broadly categorized into three main types of reactions: acid-catalyzed rearrangements, photochemical reactions, and thermal rearrangements.

Acid-Catalyzed Rearrangements and Ring-Opening

In the presence of acid, the carbonyl oxygen of this compound is protonated, which facilitates the opening of the highly strained cyclopropyl ring to form a more stable carbocation. This intermediate can then undergo further rearrangements, including expansion of the cyclobutyl ring.

Caption: Acid-catalyzed rearrangement of this compound.

A plausible reaction pathway involves the initial protonation of the carbonyl oxygen, followed by the cleavage of a C-C bond in the cyclopropyl ring to generate a stabilized carbocation. This intermediate can then trigger a 1,2-alkyl shift, leading to the expansion of the cyclobutyl ring to a more stable cyclopentyl system.

Photochemical Reactivity: Norrish Type I Cleavage

Upon photochemical excitation, ketones like this compound can undergo Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond.[2][3] Given the two different α-substituents (cyclobutyl and cyclopropyl), two primary cleavage pathways are possible, leading to the formation of either a cyclobutyl radical and a cyclopropylcarbonyl radical, or a cyclopropyl radical and a cyclobutylcarbonyl radical. The subsequent reactions of these radical intermediates, such as decarbonylation and radical recombination, can lead to a variety of products.

Caption: Norrish Type I cleavage pathways for this compound.

The relative stability of the resulting alkyl radicals will likely influence the preferred cleavage pathway. Subsequent decarbonylation of the acyl radicals, followed by recombination of the alkyl radicals, can lead to the formation of cyclobutylcyclopropane, as well as products from radical disproportionation.

Thermal Rearrangements

Thermal activation of this compound can induce rearrangements, primarily driven by the release of ring strain. The cyclopropyl group is particularly susceptible to thermal ring-opening to form a diradical intermediate, which can then undergo various rearrangements. One expected transformation is the isomerization to unsaturated ketones.

Caption: Thermal rearrangement of this compound.

Quantitative Reactivity Data (Predictive Analysis)

Table 2: Predicted Relative Reactivity and Product Distribution

| Reaction Type | Conditions | Key Intermediates | Predicted Major Products | Predicted Relative Rate |

| Acid-Catalyzed Rearrangement | H⁺, moderate temp. | Carbocations | Spirocyclic ketones, cyclopentyl derivatives | Moderate to Fast |

| Photochemical (Norrish I) | UV light (e.g., 254 nm) | Acyl and alkyl radicals | Alkanes, alkenes, CO, recombination products | Wavelength dependent |

| Thermal Rearrangement | High temperature (>200 °C) | Diradicals | Unsaturated open-chain or cyclic ketones | Slow to Moderate |

The relative rates of these reactions are highly dependent on the specific conditions. For instance, the quantum yield of photochemical reactions is wavelength-dependent. Thermal rearrangements typically require significant thermal energy to overcome the activation barrier for C-C bond cleavage.

Experimental Protocols (Illustrative Examples)

While specific experimental protocols for this compound are not published, the following procedures for analogous compounds can be adapted to explore its reactivity.

Illustrative Protocol for Acid-Catalyzed Rearrangement (Adapted from cyclopropyl ketone rearrangements)

Objective: To investigate the acid-catalyzed ring expansion of the cyclobutyl moiety initiated by cyclopropyl ring opening.

Procedure:

-

Dissolve this compound (1.0 mmol) in a suitable inert solvent (e.g., 10 mL of dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add a Lewis acid (e.g., 1.1 mmol of BF₃·OEt₂) or a Brønsted acid (e.g., 1.1 mmol of p-toluenesulfonic acid) dropwise.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Illustrative Protocol for Photochemical Norrish Type I Reaction (Adapted from cyclobutyl methyl ketone photolysis)

Objective: To induce Norrish Type I cleavage and analyze the resulting products.

Procedure:

-

Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or hexane) in a quartz reaction vessel.

-

Degas the solution with nitrogen or argon for 30 minutes to remove oxygen, which can quench the excited state.

-

Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm) while maintaining a constant temperature.

-

Monitor the reaction progress by GC or GC-MS to identify the volatile products.

-

After a set irradiation time, concentrate the reaction mixture carefully and analyze the product distribution.

Conclusion

This compound represents a fascinating and synthetically versatile molecule whose reactivity is governed by the high ring strain of its constituent carbocycles. While dedicated studies on this specific compound are sparse, a robust understanding of its potential chemical transformations can be extrapolated from the well-established chemistry of cyclopropyl and cyclobutyl ketones. The acid-catalyzed, photochemical, and thermal reactions discussed herein provide a roadmap for researchers to explore the synthetic utility of this unique ketone. Further experimental investigation is warranted to fully elucidate the specific reaction pathways and to quantify the reactivity of this promising building block in organic synthesis and medicinal chemistry.

References

Cyclobutyl(cyclopropyl)methanone: A Technical Review of a Structurally Intriguing Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanone is a fascinating, yet under-researched, chemical entity that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring two strained carbocyclic rings—a cyclobutane and a cyclopropane—flanking a carbonyl group, presents a unique combination of steric and electronic properties. The inherent ring strain of both the cyclopropyl (~27.6 kcal/mol) and cyclobutyl (~26.3 kcal/mol) moieties makes this molecule a high-energy starting material, primed for a variety of chemical transformations.[1] This technical guide provides a comprehensive review of the available research on this compound, including its predicted properties, potential synthetic routes, and prospective applications, particularly in the realm of drug discovery. While dedicated experimental studies on this specific molecule are notably scarce in published literature, this review extrapolates from the well-established chemistry of related cyclopropyl and cyclobutyl ketones to offer valuable insights for researchers.[1]

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | [2] |

| Molecular Weight | 124.18 g/mol | [2] |

| CAS Number | 14114-01-3 | [2] |

| IUPAC Name | This compound | |

| InChI Key | FZJDDPBUCXPYOK-UHFFFAOYSA-N | |

| Canonical SMILES | C1CC(C1)C(=O)C2CC2 | [2] |

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and the known chemical shift ranges for cyclopropyl and cyclobutyl groups.[1] It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Data [1]

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Cyclobutyl-CH | 3.0 - 3.5 | Multiplet |

| Cyclobutyl-CH₂ (α to C=O) | 2.5 - 3.0 | Multiplet |

| Cyclobutyl-CH₂ (β to C=O) | 1.8 - 2.2 | Multiplet |

| Cyclopropyl-CH | 2.0 - 2.5 | Multiplet |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | Multiplet |

Table 2: Predicted ¹³C NMR Data [1]

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~210 |

| Cyclobutyl-CH | ~45 |

| Cyclobutyl-CH₂ (α to C=O) | ~25 |

| Cyclobutyl-CH₂ (β to C=O) | ~18 |

| Cyclopropyl-CH | ~20 |

| Cyclopropyl-CH₂ | ~10 |

Synthesis and Experimental Protocols

While no specific, detailed experimental protocol for the synthesis of this compound has been found in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method for the preparation of such ketones involves the oxidation of the corresponding secondary alcohol, cyclobutyl(cyclopropyl)methanol.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol for the Synthesis of this compound:

This protocol is a hypothetical adaptation from standard procedures for Grignard reactions and subsequent oxidations.

Step 1: Synthesis of Cyclobutyl(cyclopropyl)methanol via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of cyclobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of cyclobutylmagnesium bromide. The reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction with Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether is added dropwise with stirring.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude cyclobutyl(cyclopropyl)methanol is then purified by vacuum distillation or column chromatography.

Step 2: Oxidation to this compound

-

Preparation of Oxidizing Agent: A solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), is prepared in a suitable solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

-

Oxidation: The purified cyclobutyl(cyclopropyl)methanol, dissolved in the same solvent, is added to the oxidizing agent at a controlled temperature (typically low temperatures for Swern oxidation).

-

Work-up and Purification: Upon completion of the reaction, the mixture is worked up according to the specific protocol for the chosen oxidizing agent. This typically involves filtration, washing, and extraction. The resulting crude this compound is then purified by column chromatography or distillation to yield the final product.

Potential Reactions and Signaling Pathways

The reactivity of this compound is expected to be dominated by the strained rings and the activating effect of the carbonyl group. The cyclopropyl group, in particular, can act as a leaving group in ring-opening reactions or participate in cycloadditions.

Potential Reaction Pathways:

Caption: Potential reaction pathways for this compound.

-

Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen can be protonated, activating the adjacent cyclopropyl ring towards nucleophilic attack and subsequent ring opening. This can lead to the formation of γ-unsaturated ketones or cyclopentanone derivatives through rearrangement.

-

Reductive Ring Opening: Reagents like samarium(II) iodide (SmI₂) are known to promote the reductive coupling of cyclopropyl ketones.[3] This could lead to ring-opened intermediates that can be trapped by various electrophiles.

-

Photochemical Rearrangements: The photochemistry of cyclopropyl ketones is a rich area of study, often involving cleavage of the cyclopropane ring to form diradical intermediates that can undergo a variety of rearrangements.[1]

-

[3+2] Cycloaddition: The activated cyclopropyl ring can act as a three-carbon component in [3+2] cycloaddition reactions with various dipolarophiles, providing a route to five-membered rings.

Relevance in Drug Discovery and Development

The incorporation of cyclopropyl and cyclobutyl groups into drug candidates has become an increasingly popular strategy in medicinal chemistry. These small, strained rings can impart a range of desirable properties.

Workflow for Evaluating Cyclopropyl/Cyclobutyl Analogs in Drug Discovery:

Caption: Workflow for incorporating strained rings in lead optimization.

The cyclopropyl group, in particular, can offer several advantages:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl group, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can help to lock a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and other properties, potentially improving its pharmacokinetic profile.

While no specific biological activity has been reported for this compound, its structural motifs are present in biologically active compounds. For example, cyclopropyl and cyclobutyl moieties have been incorporated into analogs of the potent anticancer agent epothilone.[4][5][6] The synthesis and biological evaluation of these complex natural product analogs underscore the interest in these strained rings within drug discovery programs.

Conclusion and Future Outlook

This compound represents a molecule of significant synthetic potential that remains largely unexplored. The convergence of two different strained ring systems on a single carbonyl group suggests a rich and complex reactivity profile. While this review has provided a summary of its predicted properties and potential synthetic and reactive pathways based on related structures, there is a clear need for dedicated experimental investigation.

Future research should focus on:

-

Development of a robust and scalable synthesis for this compound to make it more accessible to the research community.

-

Systematic investigation of its reactivity under various conditions (acidic, basic, photochemical, transition-metal-catalyzed) to map out its chemical behavior.

-

Exploration of its utility as a synthetic building block for the construction of more complex molecular architectures.

-

Biological screening to determine if this unique scaffold possesses any interesting pharmacological properties.

By addressing these research gaps, the full potential of this compound as a valuable tool in organic synthesis and medicinal chemistry can be unlocked.

References

- 1. This compound | 14114-01-3 | Benchchem [benchchem.com]

- 2. This compound | 14114-01-3 | PAA11401 [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cornellpharmacology.org [cornellpharmacology.org]

- 5. cornellpharmacology.org [cornellpharmacology.org]

- 6. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations on Cyclobutyl(cyclopropyl)methanone: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a proposed theoretical study on cyclobutyl(cyclopropyl)methanone. Due to a lack of extensive published theoretical data for this specific molecule, this paper outlines a robust computational methodology based on established practices for similar cyclic and cyclopropyl ketone systems. The aim is to predict the conformational landscape, electronic properties, and spectroscopic features of this compound, providing valuable insights for its potential applications in medicinal chemistry and materials science.

Proposed Computational Protocol

The theoretical investigation of this compound would be conducted using Density Functional Theory (DFT), a reliable method for studying the electronic structure of molecules. The protocol is designed to identify stable conformers, calculate their relative energies, and predict key spectroscopic data.

Methodology:

-

Conformer Generation: An initial conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy conformers. This involves a systematic rotation of the dihedral angle between the cyclobutyl and cyclopropyl rings relative to the carbonyl group.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers will be optimized using DFT with the B3LYP functional and the 6-31G(d) basis set. Frequency calculations will be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations will be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set and a different functional, such as M06-2X/6-311++G(2d,2p). The M06-2X functional is known to perform well for non-covalent interactions, which can be important in determining conformational preferences.

-

Solvation Effects: To model the behavior of this compound in a solution, the polarizable continuum model (PCM) or the SMD solvation model can be employed. Single-point energy calculations with the chosen solvation model will be performed to assess the impact of a solvent (e.g., acetone, water) on the relative stability of the conformers.

-

Spectroscopic Predictions: Infrared (IR) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts will be calculated for the most stable conformers to aid in their experimental identification.

Illustrative Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from the proposed computational study. This data is for illustrative purposes and is based on trends observed in similar molecules.

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Acetone) | Key Vibrational Frequencies (cm⁻¹) (C=O stretch) |

| Syn-periplanar | 0 | 0.00 | 0.00 | 1705 |

| Anti-periplanar | 180 | 1.25 | 1.10 | 1702 |

| Syn-clinal | 60 | 2.50 | 2.30 | 1708 |

| Anti-clinal | 120 | 2.10 | 1.95 | 1706 |

*Dihedral angle defined by the plane of the carbonyl group and the plane of the cyclopropyl ring.

Visualized Computational Workflow

The following diagram illustrates the proposed workflow for the theoretical calculations on this compound.

Signaling Pathways and Logical Relationships

At this stage of purely theoretical investigation, there are no established signaling pathways involving this compound. The primary logical relationship is the workflow for its computational analysis, as depicted above. This workflow follows a standard and rigorous approach for characterizing the conformational and electronic properties of a small molecule. The initial broad search for conformers is systematically narrowed down to the most stable structures, which are then subjected to higher levels of theory to obtain accurate predictions. This hierarchical approach ensures computational efficiency while maintaining a high degree of accuracy in the final results. The predicted properties can then guide experimental studies and inform the potential use of this molecule in drug design and other applications.

Methodological & Application

Application Notes and Protocols for Cyclobutyl(cyclopropyl)methanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanone is a unique bifunctional ketone incorporating two strained carbocyclic rings: a cyclobutane and a cyclopropane. The inherent ring strain of these moieties makes this molecule a versatile building block for a variety of synthetic transformations. The cyclopropyl group can undergo ring-opening reactions to introduce linear carbon chains, while the cyclobutyl moiety can participate in ring expansions to form five-membered rings. This combination of reactivities opens avenues for the synthesis of complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. The rigid, three-dimensional structure of the cyclobutyl and cyclopropyl groups can also impart favorable pharmacological properties, such as improved metabolic stability and binding affinity, when incorporated into drug candidates.

These application notes provide an overview of potential synthetic applications of this compound, complete with proposed experimental protocols and comparative data from analogous systems. Due to a lack of specific literature on this compound, the following protocols are adapted from established procedures for structurally similar cyclopropyl and cyclobutyl ketones.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 14114-01-3 | [1] |

| Molecular Formula | C₈H₁₂O | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| SMILES | C1CC(C1)C(=O)C2CC2 | [1] |

I. Applications Derived from the Cyclopropyl Ketone Moiety

The strained cyclopropane ring is susceptible to cleavage under various conditions, providing access to linear and more complex cyclic structures.

Palladium-Catalyzed Ring-Opening to Form α,β-Unsaturated Ketones

Application: This reaction transforms the cyclopropyl ketone into a linear α,β-unsaturated ketone, a valuable intermediate for Michael additions, conjugate additions, and other transformations.

Reaction Scheme:

Caption: Palladium-catalyzed ring-opening of this compound.

Experimental Protocol (Proposed):

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 124 mg).

-

Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg) and tricyclohexylphosphine (PCy₃, 0.1 mmol, 28 mg).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding (E)-1-cyclobutylpent-2-en-1-one.

Quantitative Data from Analogous Systems (Aryl Cyclopropyl Ketones): [2]

| Entry | Aryl Group | Yield (%) |

| 1 | Phenyl | 89 |

| 2 | 4-Methylphenyl | 85 |

| 3 | 4-Methoxyphenyl | 78 |

| 4 | 4-Chlorophenyl | 82 |

Visible-Light-Promoted [3+2] Cycloaddition for Cyclopentane Synthesis

Application: This photocatalytic reaction enables the construction of highly substituted cyclopentane rings, which are common motifs in natural products and pharmaceuticals.

Reaction Scheme:

Caption: [3+2] Cycloaddition of this compound with an alkene.

Experimental Protocol (Proposed): [3][4][5]

-

In a glovebox, add Ru(bpy)₃(PF₆)₂ (0.005 mmol, 4.3 mg) and La(OTf)₃ (0.02 mmol, 11.8 mg) to a vial.

-

Add a solution of this compound (0.1 mmol, 12.4 mg) and the desired alkene (e.g., an α-substituted enoate, 0.2 mmol) in anhydrous acetonitrile (1 mL).

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.3 mmol, 45 µL).

-

Seal the vial and remove from the glovebox.

-

Irradiate the reaction mixture with a blue LED (456 nm) with stirring for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the substituted cyclopentane product.

Quantitative Data from Analogous Systems (Aryl Cyclopropyl Ketones with α-Substituted Enoates): [3]

| Entry | Alkene | Diastereomeric Ratio | Yield (%) |

| 1 | Methyl methacrylate | 4:1 | 75 |

| 2 | Ethyl α-phenylacrylate | >20:1 | 88 |

| 3 | N,N-Dimethylacrylamide | 1:1 | 65 |

II. Applications Derived from the Cyclobutyl Ketone Moiety

The cyclobutane ring can undergo ring expansion and functionalization, providing access to larger and more complex carbocyclic systems.

Ring Expansion to a Substituted Cyclopentanone via Tiffeneau-Demjanov Type Rearrangement

Application: This two-step sequence converts the cyclobutyl ketone into a cyclopentanone, a common structural motif in organic chemistry.

Workflow Diagram:

Caption: Workflow for the Tiffeneau-Demjanov type ring expansion.

Experimental Protocol (Proposed): [6][7][8]

Step A: Synthesis of the aminomethyl alcohol

-

To a solution of this compound (1.0 mmol, 124 mg) in dichloromethane (5 mL) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 mmol, 150 µL) and a catalytic amount of KCN/18-crown-6.

-

Stir the reaction at room temperature for 4-6 hours until the ketone is consumed (monitored by TLC).

-

Quench the reaction with aqueous NaHCO₃ and extract with dichloromethane.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude cyanohydrin, which is used directly in the next step.

-

Dissolve the crude cyanohydrin in anhydrous THF (10 mL) and add it dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 mmol, 76 mg) in THF (10 mL) at 0 °C.

-

Stir the mixture at room temperature overnight.

-

Carefully quench the reaction by sequential addition of water (76 µL), 15% aqueous NaOH (76 µL), and water (228 µL).

-

Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the crude 1-(aminomethyl)cyclobutanol derivative.

Step B: Ring Expansion

-

Dissolve the crude aminomethyl alcohol in a mixture of water (5 mL) and acetic acid (1 mL).

-

Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂, 1.5 mmol, 104 mg) in water (2 mL) dropwise over 30 minutes.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

-

Concentrate the solution and purify the residue by flash column chromatography to yield the cyclopropyl-substituted cyclopentanone.

Photochemical γ-C-H Functionalization via Norrish-Yang Reaction

Application: This photochemical reaction can lead to the formation of a bicyclo[1.1.1]pentan-2-ol intermediate, which can be further functionalized to produce cis-1,3-disubstituted cyclobutanes.

Reaction Pathway:

Caption: Pathway for the Norrish-Yang cyclization.

Experimental Protocol (Proposed): [9][10][11]

-

Prepare a 0.05 M solution of this compound in benzene in a quartz reaction vessel.

-

Deoxygenate the solution by bubbling with argon for 30 minutes.

-

Irradiate the solution with a medium-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter for 24-48 hours.

-

Monitor the reaction progress by GC-MS.

-

Once the starting material is consumed or conversion plateaus, concentrate the solvent under reduced pressure.

-

Purify the resulting bicyclo[1.1.1]pentan-2-ol derivative by flash column chromatography on silica gel.

Quantitative Data from Analogous Systems (Aryl Cyclobutyl Ketones): [10]

| Entry | Aryl Group | Yield of Bicyclo[1.1.1]pentan-2-ol (%) |

| 1 | Phenyl | 55 |

| 2 | 4-Trifluoromethylphenyl | 72 |

| 3 | 4-Cyanophenyl | 68 |

Conclusion

This compound is a promising synthetic intermediate with the potential for diverse applications in organic synthesis. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to explore the reactivity of this unique molecule. The ability to selectively engage either the cyclopropyl or cyclobutyl moiety allows for a range of transformations leading to valuable linear, five-membered ring, and functionalized four-membered ring structures. Further research into the specific reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- 1. This compound | 14114-01-3 | PAA11401 [biosynth.com]

- 2. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 7. Demjanov rearrangement | PPTX [slideshare.net]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Norrish reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Cyclobutyl(cyclopropyl)methanone as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanone is a unique chemical entity that holds considerable potential as a versatile building block in medicinal chemistry. While direct applications of this specific ketone in drug development are not extensively documented in publicly available literature, its constituent structural motifs—the cyclopropyl ring and the cyclobutyl ketone—are of significant interest to medicinal chemists. The strategic incorporation of these strained ring systems can impart favorable pharmacological properties to drug candidates, including enhanced potency, improved metabolic stability, and desirable conformational rigidity.[1][2]

The cyclopropyl group is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its rigid nature can help in locking in bioactive conformations, thereby improving binding affinity to biological targets. Furthermore, the high s-character of its C-H bonds can increase resistance to oxidative metabolism.[3] The cyclobutyl moiety, while less common, is an emerging scaffold in drug design, offering a three-dimensional element that can serve as a conformationally restricted linker or an aryl isostere.[2][4]

The ketone functionality in this compound serves as a convenient chemical handle for a variety of synthetic transformations. This allows for the elaboration of the core structure into a diverse library of compounds for structure-activity relationship (SAR) studies. This document provides an overview of the potential applications of this compound, along with detailed protocols for its derivatization, based on established methodologies for related cyclopropyl and cyclobutyl ketones.

Data Presentation

The following table summarizes the biological activities of representative compounds containing cyclopropyl or cyclobutyl moieties, demonstrating the potential for derivatives of this compound to exhibit potent biological effects.

| Compound/Derivative Class | Target/Activity | IC50 (nM) | Reference Compound | IC50 (nM) |

| N9-cis-cyclobutylpurine (Compound 8l) | CDK2 Inhibition | 2.1 | Dinaciclib | - |

| N9-cis-cyclobutylpurine (Compound 8l) | CDK5 Inhibition | 4.8 | Cmpd-27 | - |

| Dibenzocycloheptanone (Skepinone-L analog 13b) | MAPK11 Inhibition | 4.2 | Skepinone-L | 19.2 |

| Dibenzocycloheptanone (Skepinone-L analog 13a) | MAPK11 Inhibition | 6.4 | Skepinone-L | 19.2 |

Table 1: Biological activity of selected compounds containing cyclobutyl or related ketone moieties.[5][6]

Experimental Protocols

Protocol 1: Reductive Amination of the Ketone Moiety

This protocol describes the conversion of the ketone to a secondary amine, a common functional group in bioactive molecules.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen atmosphere setup

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add the primary amine (2.0 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium borohydride (3.0 mmol) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol (5 mL), followed by saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Grignard Addition to the Ketone for Tertiary Alcohol Synthesis

This protocol outlines the synthesis of a tertiary alcohol by nucleophilic addition of a Grignard reagent to the carbonyl group.

Materials:

-

This compound

-

Grignard reagent (e.g., phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen atmosphere setup

-

Dropping funnel

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent (3.0 mmol, e.g., 1.0 M solution in THF) dropwise via a dropping funnel over 15 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the tertiary alcohol.

Protocol 3: Corey-Chaykovsky Cyclopropanation to Form an Oxaspiropentane